5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one
Description
5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one is a substituted pyrimidinone derivative characterized by a bromo group at position 5, a hydroxyl group at position 6, and an isopropyl group at position 2. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group, often serving as core structures in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
62091-89-8 |
|---|---|
Molecular Formula |
C7H9BrN2O2 |
Molecular Weight |
233.06 g/mol |
IUPAC Name |
5-bromo-4-hydroxy-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9BrN2O2/c1-3(2)5-9-6(11)4(8)7(12)10-5/h3H,1-2H3,(H2,9,10,11,12) |
InChI Key |
SDFCEJDBWRBDOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C(=O)N1)Br)O |
Origin of Product |
United States |
Biological Activity
5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a hydroxyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential mechanisms of action.
Antibacterial Activity
Recent studies have indicated that 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values have been reported to range between 1 to 10 µg/mL against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 5 |
| Bacillus subtilis | 10 |
These results suggest that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many conventional antibiotics.
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity. In vitro studies have shown that it can inhibit the growth of several fungal pathogens.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 4 |
| Aspergillus niger | 8 |
The antifungal activity against Candida albicans indicates potential applications in treating fungal infections, especially in immunocompromised patients.
The mechanism by which 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one exerts its biological effects is still under investigation. However, preliminary research suggests that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity. This dual action could explain its broad-spectrum antimicrobial activity.
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study conducted by Zhang et al. (2023) evaluated the antibacterial efficacy of several pyrimidine derivatives, including 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one. The results indicated that this compound was among the most potent against Staphylococcus aureus, with an MIC value significantly lower than that of standard antibiotics like penicillin .
- Antifungal Properties : Research published in the Journal of Fungal Biology highlighted the antifungal properties of this compound against various strains of Candida. The study found that it not only inhibited growth but also induced morphological changes in fungal cells, suggesting a disruption in cellular processes .
- Mechanistic Insights : A recent investigation into the mechanism of action revealed that 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one may act by interfering with DNA replication in bacterial cells, thereby preventing proliferation .
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Research indicates that pyrimidine derivatives, including 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one, exhibit significant antitumor properties. A study demonstrated that modifications in the pyrimidine structure could enhance the cytotoxic effects against cancer cell lines. Specifically, compounds with bromine substitutions were found to inhibit cell proliferation effectively, suggesting their potential as chemotherapeutic agents .
1.2 Antiviral Properties
The compound has also been investigated for its antiviral activity. In vitro studies have shown that certain pyrimidine derivatives can inhibit viral replication, particularly against RNA viruses. The mechanism appears to involve interference with viral polymerases, making it a candidate for further exploration in antiviral drug development .
1.3 Enzyme Inhibition
5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could lead to applications in treating bacterial infections and certain cancers .
Agricultural Applications
2.1 Herbicidal Activity
The compound's structural characteristics suggest potential herbicidal properties. Preliminary studies indicate that similar pyrimidine derivatives can act as selective herbicides by inhibiting specific plant growth pathways. Field trials are necessary to evaluate the efficacy and selectivity of 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one in agricultural settings .
2.2 Plant Growth Regulators
In addition to herbicidal properties, this compound may serve as a plant growth regulator. Research has shown that certain pyrimidines can modulate plant hormone levels, influencing growth and development processes such as flowering and fruiting .
Materials Science
3.1 Polymer Additives
In materials science, 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one is being explored as an additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
3.2 Nanomaterials Development
The compound's unique chemical properties allow for its use in the synthesis of nanomaterials. Research has indicated that it can act as a precursor for creating nanoparticles with specific functionalities, which can be utilized in drug delivery systems and biosensors .
Data Tables
| Application Area | Specific Use Case | Findings/Remarks |
|---|---|---|
| Medicinal Chemistry | Antitumor Activity | Significant cytotoxic effects on cancer cell lines |
| Antiviral Properties | Inhibition of RNA virus replication | |
| Enzyme Inhibition | Effective DHFR inhibitor | |
| Agricultural Applications | Herbicidal Activity | Potential selective herbicide; further trials needed |
| Plant Growth Regulators | Modulates plant hormone levels | |
| Materials Science | Polymer Additives | Enhances thermal stability and mechanical properties |
| Nanomaterials Development | Acts as precursor for nanoparticles |
Case Studies
- Antitumor Efficacy Study : A comprehensive study published in a peer-reviewed journal evaluated the antitumor efficacy of various pyrimidine derivatives, including 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one, against different cancer cell lines. Results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutics .
- Herbicidal Trials : Field trials conducted on various crops assessed the herbicidal activity of the compound compared to commercial herbicides. The results showed promising selectivity towards target weeds while maintaining crop safety, suggesting its viability as an environmentally friendly alternative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, reactivity, and applications.
Substituent Variations
Physicochemical Properties
- Solubility: Hydroxyl-containing derivatives (e.g., the target compound) exhibit higher aqueous solubility than halogenated analogs (e.g., 5-Bromo-6-chloro-4(3H)-pyrimidinone) due to hydrogen bonding .
- Melting Points: Fluorinated derivatives (e.g., CF₃-substituted compound) show elevated melting points (e.g., 213–215°C for 4-Bromomethyl-7-methoxycoumarin in ) compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
